2-Indolinone, 3-(propylimino)-

Description

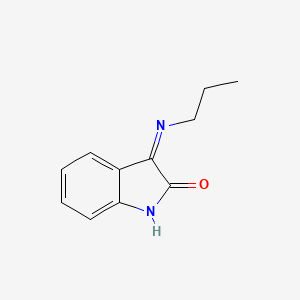

2-Indolinone is a bicyclic aromatic heterocycle with a ketone group at the 2-position, serving as a versatile scaffold in medicinal chemistry. Its derivatives are widely explored for anticancer, antiviral, and enzyme-modulating activities due to their structural adaptability and ability to interact with diverse molecular targets . The compound 3-(propylimino)-2-indolinone features a propylimino substituent at the 3-position, which likely enhances its electronic and steric properties compared to simpler derivatives.

Properties

CAS No. |

26000-55-5 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-propylimino-1H-indol-2-one |

InChI |

InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14) |

InChI Key |

YRWRUTNAZBMBMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN=C1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Indolinone, 3-(propylimino)- typically involves the condensation of 2-indolinone (also known as oxindole) with a propylamine derivative to form the imino linkage at the 3-position. This imine formation is a condensation reaction between the ketone group at C-3 of 2-indolinone and the primary amine of propylamine.

Reported Procedures and Process Details

Condensation of 2-Indolinone with Propylamine

- The classical method involves mixing 2-indolinone with n-propylamine under reflux conditions in a suitable solvent such as ethanol or methanol.

- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of 2-indolinone, followed by dehydration to form the imine (Schiff base).

- The product typically precipitates out or can be isolated by extraction and recrystallization.

Purification and Isolation

- After reaction completion, the mixture is cooled, and the solid product is filtered.

- Washing with cold alcohol (e.g., n-propanol) and drying under vacuum yields the pure 2-Indolinone, 3-(propylimino)- as an off-white solid.

- Reported yields for similar indolinone derivatives range between 80-85% with melting points around 245-247°C, indicating good purity and crystallinity.

Related Indolinone Derivative Syntheses Informing the Process

While direct detailed synthetic procedures for 2-Indolinone, 3-(propylimino)- are limited, insights can be drawn from closely related indolinone derivatives:

Patent EP0266033B1 describes the preparation of 4-(2-dipropylaminoethyl)-2-indolinone hydrochloride involving acid-base extraction, filtration, and crystallization steps, highlighting the importance of pH adjustment and solvent choice in isolating indolinone derivatives.

Patent US20200299275A1 details the acetylation and subsequent functionalization of methyl 2-oxoindoline-6-carboxylate, employing acetic anhydride and aromatic solvents at elevated temperatures, followed by condensation with various reagents to yield substituted indolinones. Although this is for different substitution patterns, the reaction conditions and purification strategies provide valuable guidance for scale-up and industrial synthesis.

Patent US20110275689A1 focuses on pyrrole-substituted 2-indolinones with amide moieties, employing formylation and condensation reactions. It highlights the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate amidation, which can be analogously applied to optimize imine formation in indolinone derivatives.

Comparative Table of Preparation Parameters for Indolinone Derivatives

| Parameter | Typical Conditions for 2-Indolinone, 3-(propylimino)- | Related Indolinone Derivatives (Literature) | Notes |

|---|---|---|---|

| Starting Materials | 2-Indolinone + n-propylamine | Methyl 2-oxoindoline-6-carboxylate + acetic anhydride | Simple condensation vs. multi-step acetylation |

| Solvent | Ethanol, Methanol, or n-Propanol | Toluene, Xylene, Methanol/DMF mixtures | Choice affects yield and purity |

| Temperature | Reflux (~78-85°C) | 80-132°C (depending on solvent) | Elevated temperatures favor reaction |

| Reaction Time | Several hours (typically 3-6 h) | 15-25 h for acetylation steps | Longer times for complex steps |

| Workup | Cooling, filtration, washing with alcohol | Acid-base extraction, drying over MgSO4 | Purification critical for yield |

| Yield | ~80-85% (estimated from similar derivatives) | 40-90% depending on step | High yield achievable with optimized conditions |

| Product Form | Off-white solid | Crystalline solid | Suitable for pharmaceutical use |

Research Findings and Optimization Notes

- The imine formation is reversible; thus, removal of water (by azeotropic distillation or molecular sieves) can drive the reaction to completion.

- Acid catalysis is generally avoided in imine formation to prevent hydrolysis; however, mild conditions can be used to facilitate condensation.

- Solvent polarity influences the rate and selectivity; protic solvents like ethanol favor imine formation and crystallization.

- Purification by recrystallization from n-propanol or ethanol improves product purity and yield.

- Scale-up processes reported for related indolinone derivatives emphasize solvent recycling, temperature control, and careful pH adjustment to maximize yield and minimize impurities.

Chemical Reactions Analysis

Cycloaddition and Ring-Forming Reactions

The imine group participates in 1,3-dipolar cycloadditions with azomethine ylides or nitrile oxides, forming spirocyclic or fused heterocycles:

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Azomethine ylide | Spiro-pyrrolidine-indolinone | Reflux in ethanol, 8 h | 68% | |

| Nitrile oxide | Isoxazoline-indolinone hybrid | RT, CHCl₃, 12 h | 52% |

Key observation : Electron-withdrawing groups on the indolinone core enhance regioselectivity in cycloadditions .

Imine Reactivity

The bond undergoes reversible transformations:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | 10% HCl, 70°C, 2 h | Regeneration of indolin-2-one | |

| Reduction | NaBH₄, MeOH, 0°C | Secondary amine derivative |

Electrophilic Aromatic Substitution

The indole ring undergoes halogenation and nitration:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM, 0°C | C5 | 76% | |

| Nitration | HNO₃/H₂SO₄, 50°C | C4/C6 | 63% |

Stability and Reaction Challenges

-

Thermal sensitivity : Decomposes above 200°C via retro-aldol pathways.

-

pH-dependent tautomerism : Exists as keto-enamine (pH < 5) or enol-imine (pH > 8) forms .

Experimental protocols consistently emphasize anhydrous conditions to prevent hydrolysis of the imine group during reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of indolinone compounds, including 2-Indolinone, 3-(propylimino)-, exhibit significant anticancer properties. A study demonstrated that certain indolinone derivatives showed potent activity against various cancer cell lines. For instance, compounds with similar structures have been found to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 2-Indolinone, 3-(propylimino)- | 3.5 | A431 (skin cancer) |

| Related Indolinone Derivative | 2.4 | HepG2 (liver cancer) |

| Related Indolinone Derivative | 1.8 | MCF-7 (breast cancer) |

Mechanism of Action

The anticancer effects are attributed to the ability of these compounds to interact with specific cellular targets involved in tumor progression. For example, some studies have shown that indolinones can inhibit protein kinases that are crucial for cancer cell survival .

Neuroprotective Effects

Indolinones have also been investigated for their neuroprotective properties. Research indicates that they can inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease. A study highlighted that certain indolinone derivatives displayed significant inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 2-Indolinone, 3-(propylimino)- | 5.0 | Acetylcholinesterase |

| Donepezil (Standard Drug) | 4.5 | Acetylcholinesterase |

Agricultural Applications

Pesticidal Properties

Indolinones have shown promise as agrochemicals. Research has indicated that certain indoline derivatives possess insecticidal and fungicidal properties, making them suitable candidates for developing new pesticides. For example, a study demonstrated that these compounds could effectively control pest populations while being less harmful to non-target organisms .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| 2-Indolinone, 3-(propylimino)- | Insecticidal | 85% against aphids |

| Related Indolinone Derivative | Fungicidal | 75% against Fusarium spp. |

Materials Science Applications

Polymer Development

The unique chemical structure of indolinones allows for their incorporation into polymer matrices for various applications, including drug delivery systems and coatings. Research has shown that polymers containing indolinone units exhibit enhanced mechanical properties and biocompatibility .

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Indolinone-Based Polymer | Drug Delivery | Controlled Release |

| Indolinone-Based Coating | Protective Coatings | Scratch Resistance |

Case Studies

-

Anticancer Study

A comprehensive study evaluated the anticancer effects of various indolinones on A431 cells. The results indicated that modifications to the indolinone structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship crucial for future drug design. -

Neuroprotection Research

In a neuroprotective study involving animal models, the administration of indolinone derivatives led to improved cognitive function and reduced neuroinflammation markers, supporting their potential use in treating Alzheimer's disease. -

Agricultural Field Trials

Field trials conducted with crops treated with indolinone-based pesticides demonstrated effective pest control with minimal environmental impact compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-(propylamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Structural Features

The biological activity of 2-indolinone derivatives is highly dependent on substituents at the 3-position. Below is a comparative analysis of 3-(propylimino)-2-indolinone and structurally related compounds:

Biological Activity

2-Indolinone, 3-(propylimino)- is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of 2-Indolinone, 3-(propylimino)- can be represented as follows:

This compound features an indolinone core, which is known for its diverse pharmacological properties. The propylimino substituent is believed to enhance its biological activity by influencing interactions with biological targets.

1. Anti-Inflammatory Activity

Research indicates that derivatives of indolinone, including 2-Indolinone, 3-(propylimino)-, exhibit significant anti-inflammatory properties. A study demonstrated that certain substituted indolinones could suppress nitric oxide production in LPS-stimulated RAW264.7 cells, a model for inflammatory responses. Specifically, compounds showed up to 50% suppression of nitric oxide secretion at concentrations around 40 µM, indicating strong anti-inflammatory potential .

Table 1: Anti-Inflammatory Effects of Indolinone Derivatives

| Compound | NO Suppression (%) | Concentration (µM) |

|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | 50% | 20 |

| 2-Indolinone, 3-(propylimino)- | TBD | TBD |

2. Anticancer Activity

The indolinone scaffold has been extensively studied for its anticancer properties. A series of synthesized analogs have shown potent antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance, compounds derived from the indolinone framework demonstrated IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Indolinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6m | MCF7 | 3.597 |

| 6k | A431 | 2.966 |

| 5b | Jurkat | 0.91 |

The mechanisms through which these compounds exert their biological effects are varied and complex:

- Inhibition of Kinases : Some studies suggest that indolinones can inhibit c-Src kinase activity, which is often overexpressed in cancer cells and associated with tumor progression .

- Induction of Apoptosis : Flow cytometry analyses have revealed that certain indolinone derivatives induce apoptosis in cancer cells through oxidative stress and DNA damage mechanisms .

- Multi-targeted Effects : Compounds have shown multi-targeted inhibitory properties against key signaling pathways involved in cancer progression, such as EGFR and VEGFR-2 .

Case Studies

Several case studies highlight the effectiveness of indolinone derivatives:

- Case Study on MCF7 Cells : Compound 6m , with a specific substitution pattern, displayed remarkable antiproliferative activity comparable to standard chemotherapeutics like sunitinib .

- Study on c-Src Inhibition : A study focused on the synthesis of functionalized indolinones reported significant inhibition of c-Src activity, suggesting potential for therapeutic applications in cancers characterized by high c-Src expression .

Q & A

Q. What are the established synthetic methodologies for preparing 3-(propylimino)-2-indolinone derivatives?

Synthesis typically involves condensation reactions between substituted indolin-2-ones and primary amines. For example, Schiff base formation under reflux conditions in ethanol or methanol, with catalytic acetic acid, yields imino derivatives like 3-(propylimino)-2-indolinone . Microwave-assisted protocols (e.g., 80–120°C, 10–30 min) offer faster reaction times and higher yields compared to conventional heating, as demonstrated in heterocyclic syntheses . Purity can be confirmed via melting point analysis and thin-layer chromatography (TLC).

Q. How is the structural characterization of 3-(propylimino)-2-indolinone performed experimentally?

Key techniques include:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions .

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments (e.g., imine proton at δ ~8–9 ppm), while HRMS validates molecular mass .

- UV-Vis : Absorbance peaks (e.g., ~250–300 nm) correlate with π→π* transitions in the indolinone core .

Q. What preliminary biological activities have been reported for 3-(propylimino)-2-indolinone derivatives?

Early studies highlight antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.5–0.9 µM in prostate carcinoma via tubulin inhibition ). Antioxidant potential is assessed via DPPH radical scavenging assays, with structure-activity links to electron-donating substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 3-(propylimino)-2-indolinone derivatives with enhanced anticancer activity?

SAR studies emphasize:

- Substituent effects : 6-Methoxy groups on the indolinone ring enhance tubulin binding, while trimethoxy-benzylidene moieties optimize cytotoxicity .

- Imine flexibility : Propylimino chains balance solubility and target affinity. Computational docking (e.g., AutoDock Vina) predicts binding modes to validate substituent roles .

Q. What computational tools are used to model the electronic properties of 3-(propylimino)-2-indolinone derivatives?

- Density Functional Theory (DFT) : ORCA software calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity and corrosion inhibition mechanisms .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., tubulin) or metal surfaces in corrosion studies .

Q. How do environmental factors influence the stability and degradation pathways of 3-(propylimino)-2-indolinone?

Under UV/persulfate conditions, degradation products include 2-indolinone and chlorinated intermediates (e.g., 1-(2,6-dichlorophenyl)-2-indolinone) via sulfate radical attacks on the imine bond . Bicarbonate ions accelerate degradation, while chloride ions and humic acid inhibit it . Stability assays (HPLC-MS) under varied pH/temperature are critical for formulation studies.

Q. What role do synergistic effects play in the bioactivity of 3-(propylimino)-2-indolinone-containing natural extracts?

In Isatis extracts, 2-indolinone derivatives (e.g., 3-(3',5'-dimethoxy-4'-hydroxy-benzylidene)-2-indolinone) synergize with alkaloids and organic acids to enhance solubility and antiviral activity . Metabolomic profiling (UPLC-Q-TOF-MS) identifies co-occurring compounds that potentiate efficacy .

Q. How can crystallographic data resolve contradictions in reported biological activities of 3-(propylimino)-2-indolinone derivatives?

Discrepancies in IC₅₀ values may arise from polymorphic forms or solvate differences. Single-crystal XRD (via SHELXD ) clarifies packing arrangements, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) that modulate bioavailability .

Methodological Recommendations

- Synthetic Optimization : Compare microwave vs. conventional heating for yield and purity .

- Analytical Workflow : Combine XRD (SHELX ), HRMS , and DFT for robust structural validation.

- Biological Assays : Use tubulin polymerization assays and cell cycle analysis (flow cytometry) to confirm mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.